molecular formula C17H27NO5 B5180197 2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid

Cat. No.: B5180197
M. Wt: 325.4 g/mol
InChI Key: KJIOKYSEVYDRQB-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to form the desired amine. The final step involves the addition of oxalic acid to form the oxalate salt. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

Major products formed from these reactions include oxidized amines, reduced amines, and substituted phenoxy derivatives. These products can be further utilized in various chemical and industrial processes.

Scientific Research Applications

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine hydrochloride
  • N-(2-Methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-[1,1′-biphenyl]-4-methanamine hydrochloride

Uniqueness

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalic acid moiety enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-12(2)13-7-6-8-14(11-13)17-10-9-16-15(3,4)5;3-1(4)2(5)6/h6-8,11-12,16H,9-10H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIOKYSEVYDRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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